
Chromium;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit remarkable characteristics, making them valuable in various scientific and industrial fields. Chromium is known for its high corrosion resistance and hardness, while titanium is renowned for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in compounds that leverage the best properties of both elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium-titanium compounds typically involves the use of high-purity chromium and titanium precursors. One common method is the reduction of metal oxides using carbon or other reducing agents at high temperatures. For example, titanium dioxide (TiO₂) and chromium oxide (Cr₂O₃) can be reduced using carbon in an electric arc furnace to produce the desired compound.
Industrial Production Methods
In industrial settings, the production of chromium-titanium compounds often involves the use of advanced metallurgical techniques. These include vacuum arc remelting and electron beam melting, which ensure the high purity and homogeneity of the final product. The use of these methods helps in achieving the desired microstructure and mechanical properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and titanium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Chromium-titanium compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures. For example, heating in the presence of air can lead to the formation of oxides.
Reduction: Reduction reactions often involve the use of hydrogen or carbon monoxide as reducing agents. These reactions are typically carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another. These reactions can be carried out using various reagents, such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium and titanium oxides, while reduction reactions can yield pure metals or alloys.
Wissenschaftliche Forschungsanwendungen
Chromium-titanium compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization processes.
Biology: In biological research, chromium-titanium compounds are studied for their potential use in medical implants and prosthetics due to their biocompatibility and corrosion resistance.
Medicine: The compounds are explored for their potential in drug delivery systems and as antimicrobial agents.
Industry: In industrial applications, chromium-titanium compounds are used in the production of high-strength alloys, coatings, and corrosion-resistant materials.
Wirkmechanismus
The mechanism of action of chromium-titanium compounds involves their interaction with molecular targets and pathways within a given system. For example, in catalytic applications, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In biological systems, the compounds may interact with cellular components, influencing processes such as cell adhesion and proliferation.
Vergleich Mit ähnlichen Verbindungen
Chromium-titanium compounds can be compared with other transition metal compounds, such as those containing nickel, cobalt, or vanadium. These comparisons highlight the unique properties of chromium-titanium compounds, such as their superior corrosion resistance and mechanical strength. Similar compounds include:
Nickel-titanium (Nitinol): Known for its shape memory and superelastic properties.
Cobalt-chromium: Used in medical implants due to its biocompatibility and wear resistance.
Vanadium-titanium: Known for its high strength-to-weight ratio and use in aerospace applications.
Eigenschaften
CAS-Nummer |
106712-51-0 |
|---|---|
Molekularformel |
CrTi |
Molekulargewicht |
99.863 g/mol |
IUPAC-Name |
chromium;titanium |
InChI |
InChI=1S/Cr.Ti |
InChI-Schlüssel |
UMUXBDSQTCDPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


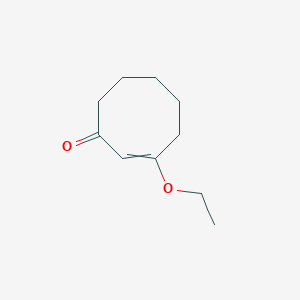

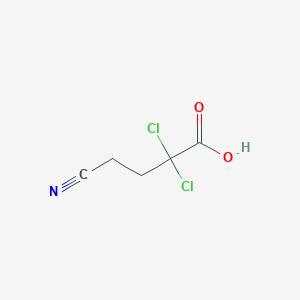
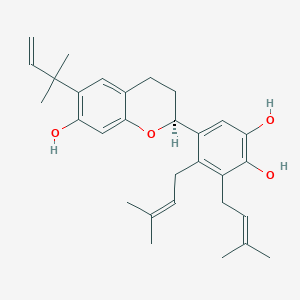


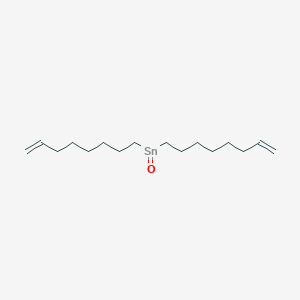
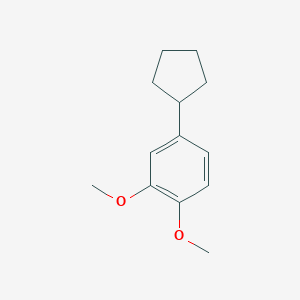



![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
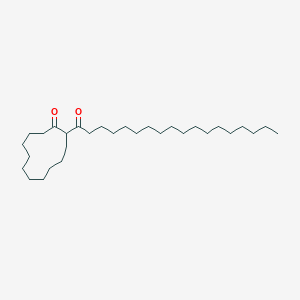
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
